![molecular formula C11H21NO2 B3015217 1-[(Oxan-4-yl)methyl]piperidin-4-ol CAS No. 1247134-59-3](/img/structure/B3015217.png)

1-[(Oxan-4-yl)methyl]piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

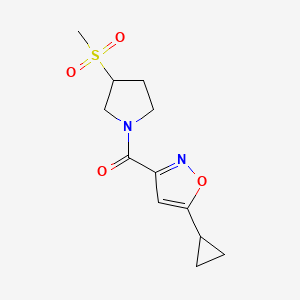

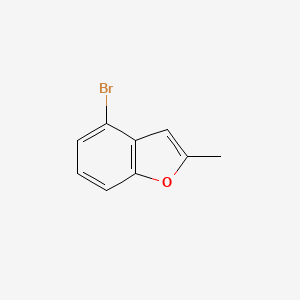

“1-[(Oxan-4-yl)methyl]piperidin-4-ol” is a compound that belongs to the class of piperidine derivatives. It has a molecular weight of 199.29 . The IUPAC name for this compound is 4-(piperidin-1-ylmethyl)tetrahydro-2H-pyran-4-ol .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

The compound “this compound” is a liquid .Wissenschaftliche Forschungsanwendungen

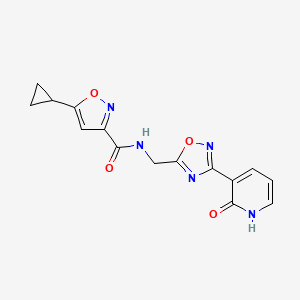

Therapeutic Worth of Oxadiazole Derivatives

1,3,4-Oxadiazole, a structural feature present in various synthetic molecules, including compounds similar to 1-[(Oxan-4-yl)methyl]piperidin-4-ol, exhibits significant therapeutic potential across a broad spectrum of medical applications. Derivatives of 1,3,4-oxadiazole have been extensively researched for their binding affinity with enzymes and receptors, demonstrating diverse bioactivities. These compounds are pivotal in the treatment of numerous ailments due to their effective interaction within biological systems. The review by Verma et al. (2019) provides a comprehensive insight into the advancements of 1,3,4-oxadiazole-based compounds in medicinal chemistry, highlighting their application in anticancer, antifungal, antibacterial, and various other therapeutic areas (Verma et al., 2019).

Biological Activities of Piper Species

The Piper species, from which piperidin-4-ol derivatives are derived, are known for their extensive use in traditional medicine and their biological activities. Srinivasan's review (2007) on black pepper and its principal compound, piperine, reveals the species' significant impact on health beyond their culinary value. These include enhancements in digestive enzyme stimulation, antioxidative properties, and the modulation of drug bioavailability. This underscores the potential of Piper species in contributing to health through mechanisms that might be relevant to compounds like this compound (Srinivasan, 2007).

Xylan Derivatives' Application Potential

The chemical modification of xylan into ethers and esters, as discussed by Petzold-Welcke et al. (2014), showcases the versatility of oxan derivatives (related to oxan-4-yl in this compound) in producing biopolymers with specific, desirable properties. These modifications enhance the functional group's interaction, potentially influencing the biological activity of compounds like this compound. Applications in drug delivery and as antimicrobial agents highlight the relevance of such structural features in scientific research (Petzold-Welcke et al., 2014).

Role of Oxidized Phospholipids in Atherosclerosis

Research by Berliner and Watson (2005) elucidates the critical role of oxidized phospholipids in the progression of atherosclerosis, suggesting a potential research avenue for compounds like this compound. The ability of specific oxidized phospholipids to regulate gene expression within vascular cells underscores the intricate relationship between molecular structures and their biological implications, particularly in disease pathology (Berliner & Watson, 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(oxan-4-ylmethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10-11,13H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXFOFLGSILCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)